tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate
Description
Properties
Molecular Formula |
C10H17FN4O2 |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)14-8-7(12)6-13-15(8)5-4-11/h6H,4-5,12H2,1-3H3,(H,14,16) |
InChI Key |
GCAKLISJUCSIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1CCF)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
A common approach involves cyclocondensation of hydrazines with diketones or aldehydes. For fluorine-containing derivatives, 2-fluoroethyl hydrazine or analogous intermediates serve as starting materials.
Example Reaction Pathway :
-
Synthesis of 2-fluoroethyl hydrazine : Prepared via nucleophilic substitution of 2-chloroethylamine with KF in polar aprotic solvents (e.g., DMF).
-
Cyclocondensation : React with acetylacetone or similar diketones under acidic conditions (e.g., HCl in ethanol) to form the pyrazole core.
-
N-Alkylation : Introduce the 2-fluoroethyl group via alkylation at the pyrazole nitrogen using 2-fluoroethyl bromide and a base (e.g., NaH).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetylacetone, HCl, EtOH, 80°C | 65–75% | |
| N-Alkylation | 2-Fluoroethyl bromide, NaH, DMF, 60°C | 50–60% |
Carbamate Protection Strategies
The tert-butyl carbamate (Boc) group is introduced to protect the amino functionality during subsequent reactions.
Boc Protection of the Amino Group
The amino group on the pyrazole ring is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.
Key Protocol :
-
Dissolve the pyrazole intermediate in anhydrous THF or dichloromethane.
-
Add Boc₂O (1.1 equiv) and a base (e.g., DMAP or triethylamine) at 0–25°C.
-
Stir for 2–4 hours , then extract with ethyl acetate and purify via column chromatography.
| Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|
| DMAP | THF | 0 | 85% | |
| Et₃N | CH₂Cl₂ | 25 | 78% |
Substitution and Functionalization
Post-Boc protection, the pyrazole undergoes further functionalization, such as bromination or cyanation, to introduce reactive sites for coupling.
Bromination at the 4-Position
Electrophilic bromination is achieved using NBS (N-bromosuccinimide) in DMF.
Conditions :
-
NBS (1.2 equiv), DMF , 60°C, 2 hours.
-
Yield : 45–58%
Cyanation via Palladium Catalysis
Brominated intermediates are converted to cyano derivatives using KCN under Pd catalysis.
Conditions :
-
Pd(tpp)₃ (tpp = triphenylphosphine), DBU , tert-butanol/water , 90°C, 16 hours.
-
Yield : 84.85%
Key Challenges and Solutions
Regioselectivity in Alkylation
The N-alkylation step (introducing 2-fluoroethyl) requires precise control to avoid over-alkylation or competing side reactions.
Mitigation :
-
Low temperatures (0–5°C) during alkylation to suppress side reactions.
-
Stoichiometric control : Use 1.1–1.2 equiv of alkylating agent to limit byproducts.
Stability of the Boc Group
The Boc group is sensitive to strong acids/bases. Deprotection must be timed to avoid premature cleavage.
Recommendation :
-
Use mild acidic conditions (e.g., 4M HCl in dioxane at 25°C) for selective deprotection.
Purification Techniques
Column Chromatography
Silica gel columns with gradients of ethyl acetate/hexane (20–50%) are effective for isolating intermediates and final products.
Preparative HPLC
For high-purity (>95%) material, C18 reverse-phase columns with acetonitrile/water gradients are employed.
Comparison with Analogous Compounds
| Feature | This compound | tert-Butyl [3-Amino-1-(2-Fluoroethyl)-1H-Pyrazol-4-yl]carbamate |
|---|---|---|
| Regioselectivity | Amino group at C4; fluorine at N1 | Amino group at C3; fluorine at N1 |
| Reactivity | Prone to nucleophilic substitutions at C5 | More stable due to electron-donating amino at C3 |
| Solubility | Moderate in DCM, THF | Higher in polar aprotic solvents due to C3 amino |
| Yield | 50–60% (alkylation step) | 55–65% (alkylation step) |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and safety.
Chemical Reactions Analysis
Types of Reactions: tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory , analgesic , and antimicrobial properties . The specific substitution patterns in tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate may enhance its activity against various biological targets, including enzymes involved in inflammatory pathways.
Key Applications
-
Anti-inflammatory Agents
- This compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various conditions.
-
Drug Development
- The compound serves as a lead structure for developing more complex drug molecules. Its unique properties may allow researchers to modify its structure to enhance efficacy or reduce side effects.
-
Cancer Research
- Interaction studies indicate that this compound may inhibit pathways associated with cancer progression. By targeting specific biological macromolecules, it could play a role in developing novel cancer therapies.
-
Neuroprotective Effects
- Similar compounds have demonstrated neuroprotective effects against oxidative stress, suggesting that this compound could be investigated for applications in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial activity of pyrazole derivatives, including this compound. The findings revealed notable antibacterial activity against several pathogens, highlighting its therapeutic potential.
| Activity Type | Result Summary | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokines | Study 1 |
| Antimicrobial | Notable activity against various pathogens | Study 2 |
| Neuroprotection | Potential protective effects against oxidative stress | Preliminary Study |
Mechanism of Action
The mechanism of action of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups may play a role in binding to enzymes or receptors, while the pyrazole ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₆FN₄O₂ (calculated from structural analogs in ).
- Role of Substituents: The 2-fluoroethyl group enhances metabolic stability and influences lipophilicity. The tert-butyl carbamate acts as a protective group, improving solubility during synthesis .
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate can be contextualized against related pyrazole-carbamate derivatives (Table 1).
Table 1. Comparative Analysis of Structurally Similar Compounds
Structural and Functional Differences
Fluorine Substitution Patterns
- 2-Fluoroethyl vs.
- 4-Fluorophenyl vs.
Biological Activity
Tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound, characterized by its unique structural features, including a tert-butyl group, a pyrazole ring, and a fluoroethyl substituent, has been studied for its effects on various biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 232.27 g/mol
Biological Activity
Research indicates that compounds with pyrazole moieties often exhibit significant biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Analgesic Properties : Similar compounds have shown promise in pain relief applications.
- Antimicrobial Activity : The presence of the fluoroethyl group may enhance its interaction with biological targets, suggesting potential use in antimicrobial therapies.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or receptors involved in disease pathways.
Structure-Activity Relationship (SAR)
The substitution patterns within the compound significantly influence its biological activity. For instance:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a fluoroethyl group | Enhances interaction with biological targets |
| Tert-butyl 4-amino-1-methyl-1H-pyrazol-5-ylcarbamate | Methyl group instead of fluoroethyl | Potentially different biological activity |
| Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Aromatic substitution | Increased lipophilicity affecting bioavailability |
Research Findings and Case Studies
Several studies have explored the pharmacological potential of this compound and related pyrazole derivatives. Notable findings include:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Analgesic Efficacy : In animal models, compounds structurally related to this compound exhibited significant analgesic effects comparable to established analgesics.
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes linked to inflammatory pathways, which could lead to therapeutic applications in chronic inflammatory diseases.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique role of the fluoroethyl substitution in enhancing biological activity:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| This compound | Anti-inflammatory, analgesic | Enhanced due to fluoroethyl group |
| Tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate | Potential pharmaceutical agent | Similar structure but different amino position |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DCM or THF | |
| Base | Triethylamine | |
| Time | 18–24 hours | |
| Yield | 70–83% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d6) confirm substituent positions via chemical shifts (e.g., tert-butyl singlet at δ 1.43 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 461 for a related analog) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Evidence Source |
|---|---|---|
| ¹H NMR | δ 1.43 (s, 9H, t-butyl) | |
| HRMS | m/z 461 [M+H]⁺ | |
| IR | 1742 cm⁻¹ (C=O stretch) |
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions :
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃) to prevent decomposition .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Structural Modifications :
- Assay Design :
Q. Table 3: SAR Design Framework
| Modification Type | Biological Assay | Key Metrics | Evidence Source |
|---|---|---|---|
| Halogen Substitution | MTT Assay | IC₅₀ | |
| Heterocycle Replacement | SPR | KD |
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Controlled Replication : Repeat experiments using identical solvents (e.g., THF vs. DCM) and bases (TEA vs. DBU) .
- Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and side products .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .
Advanced: What computational strategies predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen kinase or GPCR targets .
- Pharmacophore Modeling : Identify key moieties (e.g., fluorinated groups) for hydrogen bonding or hydrophobic interactions .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: How to scale up synthesis while maintaining process control?
Methodological Answer:
- Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer .
- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity ≥95% and optimize parameters via risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
